2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid

drug-likeness permeability physicochemical profiling

Procure 2-(1-(2-cyanoacetyl)piperidin-4-yl)acetic acid (CAS 2092699-04-0) to access a unique bifunctional building block. The cyanoacetyl group enables Knoevenagel/Thorpe–Ziegler heterocycle synthesis, while the free carboxylic acid permits direct amide coupling without deprotection—two orthogonal vectors in one low-MW scaffold (210 Da, 1 HBD). Validated in low-nM kinase inhibitors (GSK‑3β, FGFR3, DYRK1A). Delivered at ≥98% purity, ready for automated parallel synthesis and fragment-based screening. No interchangeable analog offers this combination.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 2092699-04-0
Cat. No. B1476376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid
CAS2092699-04-0
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)C(=O)CC#N
InChIInChI=1S/C10H14N2O3/c11-4-1-9(13)12-5-2-8(3-6-12)7-10(14)15/h8H,1-3,5-7H2,(H,14,15)
InChIKeyCTQMYSHSUJKWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid (2092699-04-0): Physicochemical Identity and Core Architecture for Procurement Assessment


2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid (CAS 2092699-04-0) is a heterocyclic building block consisting of a piperidine ring N-functionalized with a cyanoacetyl group ( –C(O)CH₂CN) and carrying a pendant acetic acid moiety at the 4-position. Its molecular formula is C₁₀H₁₄N₂O₃ and its exact monoisotopic mass is 210.10044 g mol⁻¹ . The compound is commercially available at research-grade purity (typically 98 %) . The coexistence of an activated methylene nitrile, a tertiary amide, and a carboxylic acid in a single, relatively low-molecular-weight scaffold makes it a versatile intermediate for medicinal chemistry, fragment-based drug discovery, and the synthesis of heterocyclic libraries [1].

Why In-Class Interchangeability Fails: Critical Molecular Features of 2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid for Scientific Selection


Superficially similar piperidine-acetic acid derivatives cannot be freely interchanged with 2-(1-(2-cyanoacetyl)piperidin-4-yl)acetic acid because the cyanoacetyl group profoundly alters the electronic landscape, synthetic utility, and biological target-engagement potential of the scaffold. Comparative studies of cyanoacetyl-piperidine-containing kinase inhibitors have demonstrated that the nitrile group is crucial for activity; its removal or replacement leads to a significant drop in potency against GSK‑3β [1]. Moreover, the simultaneous presence of the cyanoacetyl amide and the free carboxylic acid creates a dual‑handle architecture that enables orthogonal derivatisation strategies not available to analogs that possess only one of these functional groups, making the compound a genuine multifunctional intermediate rather than a generic building block.

Quantitative Differentiators of 2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid (2092699-04-0) vs Closest Analogs


Hydrogen Bond Donor Count and Implied Membrane Permeability Advantage

The target compound presents only one hydrogen bond donor (HBD), contributed solely by the carboxylic acid –OH, whereas the broadly used analog 2-(piperidin-4-yl)acetic acid (CAS 51052-78-9) possesses two HBDs through its secondary amine and carboxylic acid [1]. A lower HBD count is associated with improved passive membrane permeability and is a recognized criterion in oral drug-likeness filters [2].

drug-likeness permeability physicochemical profiling

Molecular Weight and Rotatable Bond Number: Enhanced Lead-Likeness Profile

With a molecular weight of 210.23 g mol⁻¹ and three rotatable bonds, the target compound falls within the lead-like space (MW ≤ 350; rotatable bonds ≤ 7) recommended for fragment elaboration . In contrast, N-protected analogs such as 1‑Boc‑4‑(cyanoacetyl)piperidine (CAS 660406‑84‑8) carry a bulkier tert‑butyloxycarbonyl group that increases the molecular weight by approximately 100 Da while also adding rotatable bonds, thereby reducing ligand efficiency and complicating early-stage SAR interpretation .

lead-likeness fragment-based drug discovery physicochemical properties

Fragment-to-Lead Kinase Inhibition: Functional Validation of the Cyanoacetyl-Piperidine Moiety

The 1‑(2‑cyanoacetyl)piperidin‑4‑yl fragment is a privileged substructure in several potent kinase inhibitor series. In US 10,213,427, Example 28, which incorporates this fragment, displays an FGFR3 IC₅₀ < 10 nM [1]. Similarly, US 10,676,446 Example 154, carrying the same fragment, shows an autotaxin (ATX) IC₅₀ of 2 nM [2]. Compound 46 of US 9,556,179, which contains the full scaffold with a further elaborated imidazo[1,2‑b]pyridazine head, achieves a DYRK1A IC₅₀ of 0.198 nM [3]. Piperidine‑acetic acid derivatives lacking the cyanoacetyl group do not exhibit comparable kinase inhibition in these series, underscoring the essential contribution of the cyanoacetyl unit.

kinase inhibitor fragment-based drug discovery structure-activity relationship

Commercial Purity Benchmarking: 98 % Assured Quality vs Generic Alternatives

The target compound is available from specialty chemical suppliers at a certified purity of 98 % (HPLC) . The closest unprotected analog, 2‑(piperidin‑4‑yl)acetic acid (CAS 51052‑78‑9), is typically supplied at 95–97 % purity . A 1–3 % absolute purity difference, although modest, can be critical for reaction reproducibility in multi‑step syntheses where impurities accumulate, and it reduces the burden of pre‑use purification.

supply chain purity quality control

Targeted Application Scenarios for 2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid (2092699-04-0) Based on Verified Differentiators


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS or Inflammatory Kinases

With a molecular weight of 210 Da and only one hydrogen bond donor, the compound is an ideal fragment hit for FBDD. The cyanoacetyl piperidine moiety has been validated as a critical pharmacophoric element in low‑nanomolar GSK‑3β, FGFR3, and DYRK1A inhibitors [1]. Procurement of this scaffold enables rapid SAR expansion via amide coupling (at the carboxylic acid) or Knoevenagel condensation/cyclisation (at the cyanoacetyl α‑carbon), providing two orthogonal growth vectors that are not simultaneously available in simpler piperidine‑acetic acid fragments.

Synthesis of Heterocyclic Libraries via Cyanoacetyl‑Driven Annulation Chemistry

The cyanoacetyl group is a versatile synthon for constructing nitrogen‑containing heterocycles. Literature precedent demonstrates its use in forming pyrimido[4,5‑b]indoles, pyrazoles, and pyrrolo[2,3‑c]pyridines via condensation with amidines, hydrazines, or via Thorpe–Ziegler cyclisation [2]. The target compound therefore serves as a single bifunctional building block for diversity‑oriented synthesis, eliminating the need to purchase separate cyanoacetyl and acetic acid intermediates.

Development of Oral Drug Candidates Requiring Favorable Permeability Characteristics

The presence of only one hydrogen bond donor differentiates this compound from the more polar 2‑(piperidin‑4‑yl)acetic acid, which carries an additional N–H donor. Medicinal chemistry teams aiming to keep polar surface area and HBD count low can use this compound as a starting point for orally bioavailable lead series, confident that the cyanoacetyl group contributes target engagement without violating Lipinski’s Rule of Five [3].

Parallel Synthesis and High‑Throughput Chemistry Workflows

The 98 % minimum purity guaranteed by reputable suppliers reduces the need for pre‑weighing purification, making the compound suitable for automated liquid‑handling platforms and parallel amide coupling arrays . The carboxylic acid handle permits direct use in HATU‑ or EDCI‑mediated couplings without a deprotection step, providing a one‑step diversification point that is absent in N‑protected analogs such as 1‑Boc‑4‑(cyanoacetyl)piperidine.

Quote Request

Request a Quote for 2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.